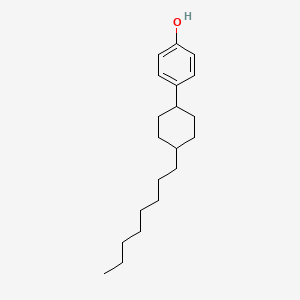

4-(4-Octylcyclohexyl)phenol

Description

Contextualization within Modern Organic Chemistry Research

In the landscape of modern organic chemistry, 4-(4-octylcyclohexyl)phenol serves as a significant precursor for the synthesis of more complex molecular architectures. Its bifunctional nature—possessing a reactive phenolic hydroxyl group and a bulky, lipophilic octylcyclohexyl tail—allows for a wide range of chemical modifications.

The hydroxyl group is a key site for reactions such as Williamson etherification and Mitsunobu esterification, enabling the attachment of various functional moieties. core.ac.uk For instance, the phenol (B47542) can be readily converted into an ether or an ester, which is a common strategy for creating advanced materials. core.ac.uksmolecule.com The synthesis of the parent compound itself is often achieved through Friedel-Crafts alkylation of phenol with a suitable octylcyclohexene derivative, a classic and robust method in organic synthesis. The alkyl-aryl linkage can also be formed using modern cross-coupling methodologies, such as metallaphotoredox catalysis, which represents a cutting-edge approach to constructing such bonds. whiterose.ac.ukresearchgate.net

The compound's structure, featuring a rigid phenylcyclohexyl core and a flexible alkyl chain, makes it an important building block, particularly in supramolecular chemistry and materials science. Researchers utilize it as a foundational scaffold to investigate how modifications to its structure influence the macroscopic properties of the resulting materials.

Significance of Alkylphenolic Compounds in Contemporary Science

Alkylphenols, the broader class of compounds to which this compound belongs, are of substantial importance in contemporary science and industry. These compounds are characterized by a phenol ring substituted with one or more alkyl groups. docbrown.info Long-chain alkylphenols are crucial intermediates in the production of a wide array of commercial products. nih.gov

They are extensively used as precursors for the synthesis of non-ionic surfactants and detergents, which are fundamental components in cleaning products and industrial processes. nih.gov Furthermore, alkylphenols are key starting materials for phenolic resins, which are used in adhesives and high-performance rubber products. researchgate.net In the polymer industry, they function as additives and antioxidants, enhancing the stability and durability of plastics. rsc.org Their applications also extend to being building blocks for fragrances, fire-retardant materials, and chemicals used in the oil and gas sector. farmaciajournal.com The versatile reactivity and functional properties of alkylphenols ensure their continued relevance in diverse fields of applied chemistry. nih.gov

Overview of Key Academic Research Domains for this compound

The primary academic research domain for this compound is in the field of materials science, specifically in the design and synthesis of liquid crystals. Its molecular structure is ideally suited for forming calamitic (rod-shaped) mesogens, which are the basis of many liquid crystal displays (LCDs). The rigid trans-cyclohexylphenyl group provides the necessary structural anisotropy, while the terminal octyl chain contributes to the formation of desired mesophases.

Research has demonstrated its use as a key intermediate for synthesizing liquid crystalline materials. For example, the phenolic hydroxyl group can be derivatized to introduce other molecular fragments, leading to compounds with specific mesomorphic properties. nii.ac.jp A significant derivative is trans-4-(4'-octyl-cyclohexyl)-benzonitrile (8PCH), a well-studied liquid crystal, which can be synthesized from the parent phenol. whiterose.ac.ukresearchgate.net The conversion of the phenol to other functional groups like ethers and esters allows for the fine-tuning of properties such as clearing point and dielectric anisotropy, which are critical for display applications. core.ac.uksmolecule.com

Another emerging research area is its potential use as a monomer or a functional component in the synthesis of specialty polymers. Phenolic compounds can undergo oxidative polymerization to form phenolic resins. researchgate.net The incorporation of the bulky and hydrophobic octylcyclohexyl group into a polymer backbone could be used to control properties such as hydrophobicity, surface adhesion, and antioxidant capabilities. rsc.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₃₂O |

| Molecular Weight | 288.5 g/mol |

| IUPAC Name | This compound |

| CAS Number | 116794-14-0 |

| Predicted Boiling Point | 354.8 ± 21.0 °C |

| Predicted Density | 0.969 ± 0.06 g/cm³ |

| Predicted pKa | 10.21 ± 0.30 |

Data sourced from predictive models.

Table 2: Representative Research Application: Synthesis of a Liquid Crystal Precursor

| Parameter | Description |

|---|---|

| Reaction Type | Williamson Etherification |

| Starting Material | 4-(trans-4'-n-Octylcyclohexyl)phenol |

| Reagents | 5-chloro-1-pentyne, Sodium metal, Potassium iodide (catalyst) |

| Solvent | Ethanol |

| Product | 5-(4-trans-4'-n-Octylcyclohexyl)phenoxy-1-pentyne (PCH803A) |

| Application of Product | Intermediate for mono-substituted liquid crystalline polyacetylene derivatives. core.ac.uknii.ac.jp |

Table 3: Mentioned Chemical Compounds

| Compound Name | Chemical Formula / Class |

|---|---|

| This compound | C₂₀H₃₂O |

| Phenol | C₆H₅OH |

| 4-Octylphenol (B30498) | C₁₄H₂₂O |

| Nonylphenol | C₁₅H₂₄O |

| 4-Octylcyclohexene | C₁₄H₂₆ |

| Toluene (B28343) | C₇H₈ |

| Hexane | C₆H₁₄ |

| 5-chloro-1-pentyne | C₅H₇Cl |

| Ethanol | C₂H₅OH |

| Potassium iodide | KI |

| trans-4-(4'-octyl-cyclohexyl)-benzonitrile (8PCH) | C₂₁H₃₁N |

| 5-(4-trans-4'-n-Octylcyclohexyl)phenoxy-1-pentyne (PCH803A) | C₂₅H₃₈O |

| Alkylphenols | Class of organic compounds |

Structure

3D Structure

Properties

CAS No. |

116794-14-0 |

|---|---|

Molecular Formula |

C20H32O |

Molecular Weight |

288.5 g/mol |

IUPAC Name |

4-(4-octylcyclohexyl)phenol |

InChI |

InChI=1S/C20H32O/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)19-13-15-20(21)16-14-19/h13-18,21H,2-12H2,1H3 |

InChI Key |

YVSPOVVMQAYGMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1CCC(CC1)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Derivatization Strategies for 4 4 Octylcyclohexyl Phenol

Established Synthetic Pathways for Substituted Cyclohexylphenol Derivatives

The synthesis of 4-(4-Octylcyclohexyl)phenol and related substituted cyclohexylphenols is primarily achieved through alkylation and hydroalkylation reactions. The most widely reported method for preparing this compound is the Friedel-Crafts alkylation of phenol (B47542) using 4-octylcyclohexene as the alkylating agent. This reaction is typically catalyzed by siliceous materials or Lewis acids such as aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂). Reaction temperatures are generally elevated, ranging from 160 to 350°C, with higher temperatures favoring the formation of the para-substituted isomer. Reaction times of 4 to 9 hours can achieve conversions greater than 90%. The process involves heating the reactants with the catalyst, followed by distillation of unreacted phenol and recrystallization of the crude product.

Another established route is the catalytic alkylation of phenol with cyclohexanol (B46403) in the presence of an acid catalyst like orthophosphoric acid at temperatures around 130°C. Hydroalkylation techniques also represent a significant pathway. Specifically, the hydroalkylation of phenol using a palladium catalyst, often 1% palladium on alumina (B75360) (Pd/Al₂O₃), in conjunction with a molten salt system like sodium chloride-aluminum chloride (NaCl-AlCl₃), selectively yields 4-cyclohexylphenol (B75765). smolecule.comchemicalbook.com

Table 1: Established Synthetic Methodologies for Cyclohexylphenol Derivatives

| Method | Reactants | Catalyst/Reagent | Temperature | Key Findings/Yield | Reference |

|---|---|---|---|---|---|

| Friedel-Crafts Alkylation | Phenol + 4-Octylcyclohexene | Siliceous materials, AlCl₃, ZnCl₂ | 160–350°C | Yields >90% conversion. Higher temperatures favor para-selectivity. | |

| Catalytic Alkylation | Phenol + Cyclohexanol | Orthophosphoric acid | ~130°C | Yields significant amounts of cyclohexylphenol derivatives. | |

| Hydroalkylation | Phenol | Palladium on alumina (Pd/Al₂O₃) + NaCl-AlCl₃ molten salt | 120°C | Selectively produces 4-cyclohexylphenol in 31.9% yield. | smolecule.comchemicalbook.com |

Novel Approaches in the Synthesis of Alkyl-Substituted Phenols

Emerging synthetic strategies for alkyl-substituted phenols focus on improving efficiency, selectivity, and environmental sustainability. One novel approach involves the use of zeolite catalysts, such as ZSM-4, for the alkylation of phenols. google.com This method involves contacting a phenol with an organic compound containing an available alkyl group in the presence of the catalytically active zeolite. google.com For instance, the reaction of phenol with toluene (B28343) catalyzed by ZSM-4 at 300°C resulted in a 20% conversion to cresols. google.com

Directed ortho-lithiation offers a pathway for regioselective substitution. cdnsciencepub.com A procedure has been developed for the ortho-substitution of phenols by first performing an in situ N-silylation of O-aryl N-isopropylcarbamates, followed by ortho-lithiation with n-butyllithium–TMEDA. cdnsciencepub.com This intermediate aryllithium species can then react with various electrophiles to introduce substituents specifically at the ortho position before the protecting groups are removed. cdnsciencepub.com

Microwave-assisted synthesis is another modern technique being explored. While direct application to this compound is not widely documented, its use in related chemistries, such as the synthesis of phosphinates from phosphinic acids, highlights a "greener" alternative to conventional heating methods. researchgate.net This approach can accelerate reactions and improve yields. researchgate.net Furthermore, photochemical methods using photoredox catalysis are emerging for stereoselective functionalization, demonstrating the potential for creating complex, stereochemically defined derivatives. smolecule.com

Strategic Derivatization for Enhanced Analytical Characterization of this compound

Due to their polarity, alkylphenols like this compound often require derivatization prior to analysis, particularly for gas chromatography-mass spectrometry (GC-MS). nih.gov Derivatization serves to increase analyte volatility and stability, improve chromatographic separation, and enhance detection sensitivity. nih.govnih.govmdpi.com

Pre-column Derivatization Techniques for Chromatography-Mass Spectrometry Integration

Pre-column derivatization is a common strategy to improve the analysis of alkylphenols by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netdphen1.commendelnet.cz Derivatization with 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride, DNSC) has been shown to increase the sensitivity of LC-MS/MS analysis for alkylphenols by up to 1000 times compared to the analysis of their underivatized forms. nih.govresearchgate.netdphen1.com This reaction creates derivatives that are more readily ionized, significantly lowering detection limits. nih.gov Another approach for high-performance liquid chromatography (HPLC) with fluorescence detection involves derivatization with 2-(4-carboxyphenyl)-5,6-dimethylbenzimidazole (CDB). dphen1.com For GC-MS, a common technique is acetylation with acetic anhydride (B1165640) to form the corresponding phenyl acetate, which is more volatile and exhibits better chromatographic behavior. researchgate.net

Development of Advanced Derivatizing Reagents for Alkylphenol Analysis

A variety of advanced reagents have been developed to improve the derivatization of alkylphenols for chromatographic analysis. researchgate.net Silylation reagents, such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are frequently used to create trimethylsilyl (B98337) (TMS) derivatives for GC-MS analysis. nih.govoceanbestpractices.orgnih.gov These reactions are often rapid and quantitative. nih.gov

For enhanced sensitivity, especially in GC-MS with electron capture detection (ECD) or negative chemical ionization (NCI), fluorinated reagents are employed. jfda-online.com These include pentafluoropyridine, pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA). nih.govnih.gov A study comparing TFAI, PFPA, and HFBA found that HFBA provided the best results for the derivatization of target analytes under their optimized conditions. nih.gov Other reagents used for the analysis of endocrine disruptors, including alkylphenols, include pentafluorobenzyl bromide (PFBBr) for GC-MS and pyridine-3-sulfonyl chloride or 10-methylacridone-2-sulfonyl chloride (MASC) for LC-MS/MS. researchgate.net

Table 2: Selected Derivatizing Reagents for Alkylphenol Analysis

| Reagent | Abbreviation | Analytical Technique | Key Advantage | Reference |

|---|---|---|---|---|

| 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | Dansyl Chloride (DNSC) | LC-MS/MS | Increases sensitivity up to 1000-fold. | nih.govresearchgate.netdphen1.com |

| Bis(trimethylsilyl)trifluoroacetamide | BSTFA | GC-MS | Fast and quantitative silylation. | nih.govoceanbestpractices.org |

| Heptafluorobutyric anhydride | HFBA | GC-MS | Forms stable derivatives with good chromatographic properties. | nih.govjournals.co.za |

| Acetic Anhydride | - | GC-MS | Simple acetylation to increase volatility. | researchgate.net |

| Pentafluoropyridine | - | GC-MS | Forms tetrafluoropyridyl derivatives with intense specific ion peaks. | nih.gov |

Optimization of Derivatization Reaction Conditions (e.g., temperature, time, solvent, pH)

The efficiency of a derivatization reaction is highly dependent on its conditions. For the widely used dansylation of alkylphenols, extensive optimization has been performed. nih.govresearchgate.netdphen1.comresearchgate.net The most suitable conditions were determined to be using acetonitrile (B52724) as the reaction solvent, a reaction time of 60 minutes at a temperature of 60°C, a pH of 10.5, and a dansyl chloride concentration of 0.5 mg/mL. nih.govresearchgate.netdphen1.com

Optimization is also crucial for other reagents. For derivatization with HFBA, optimal conditions were found to be a 30-minute reaction at 50°C in hexane, using triethylamine (B128534) as a base. journals.co.za For silylation with BSTFA, the reaction rate was found to be fastest in acetone, completing quantitatively within 15 seconds at room temperature, whereas it took over an hour in other solvents. nih.gov The optimization of these parameters is critical for achieving reproducible and sensitive analytical results. nih.govresearchgate.net

Table 3: Optimized Conditions for Common Derivatization Reactions

| Reagent | Parameter | Optimal Condition | Reference |

|---|---|---|---|

| Dansyl Chloride | Solvent | Acetonitrile | nih.govdphen1.com |

| Time | 60 minutes | nih.govdphen1.com | |

| Temperature | 60°C | nih.govdphen1.com | |

| pH | 10.5 | nih.govdphen1.com | |

| Concentration | 0.5 mg/mL | nih.govdphen1.com | |

| Heptafluorobutyric Anhydride | Solvent | Hexane | journals.co.za |

| Time | 30 minutes | journals.co.za | |

| Temperature | 50°C | journals.co.za | |

| Base | Triethylamine | journals.co.za | |

| bis(trimethylsilyl)trifluoroacetamide | Solvent | Acetone | nih.gov |

| Time | < 15 seconds | nih.gov | |

| Temperature | Room Temperature | nih.gov |

Microwave-Assisted Derivatization Protocols for Accelerated Analysis

Microwave-assisted derivatization represents a significant advancement in sample preparation, offering accelerated reaction times and improved efficiency. nih.govmostwiedzy.pl A rapid and solvent-free method for the determination of alkylphenols in aqueous samples involves in situ acetylation combined with microwave-assisted headspace solid-phase microextraction (MA-HS-SPME). nih.govairitilibrary.com Under optimized conditions, the sample is treated with acetic anhydride and potassium hydrogencarbonate and then irradiated with microwaves at 80 W for 5 minutes. nih.gov This combination enhances the diffusion rate of the target compounds, reducing extraction and derivatization times significantly. researchgate.net The use of microwave assistance is also being applied to other derivatization chemistries, such as silylation, demonstrating its broad potential to expedite sample throughput in analytical laboratories. dntb.gov.ua

Advanced Analytical Techniques for Characterization and Quantification of 4 4 Octylcyclohexyl Phenol

Spectroscopic Characterization Methodologies for Phenolic Compounds

Spectroscopic methods are indispensable for elucidating the structural features of phenolic compounds like 4-(4-octylcyclohexyl)phenol. These techniques probe the interaction of the molecule with electromagnetic radiation, yielding data on its electronic and vibrational states.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts of protons provide information about their local electronic environment. For this compound, distinct signals would be expected for the aromatic protons on the phenol (B47542) ring, the protons on the cyclohexyl ring, and the protons of the octyl chain. Generally, aromatic protons appear in the downfield region (around 7 ppm), while aliphatic protons of the cyclohexyl and octyl groups are found in the upfield region (typically 1-2 ppm). libretexts.orgpressbooks.pub Protons on carbons adjacent to the oxygen atom or the aromatic ring will be shifted further downfield due to deshielding effects. libretexts.org

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts in ¹³C NMR are influenced by the hybridization of the carbon and the electronegativity of attached atoms. organicchemistrydata.org Aromatic carbons will resonate at lower field (higher ppm values) compared to the sp³ hybridized carbons of the cyclohexyl and octyl groups. open.ac.uk Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the structural assignment. organicchemistrydata.org

Below is a table of predicted ¹³C NMR chemical shifts for a similar compound, 2,3,5-trimethyl-6-(pyrrolidin-1-ylmethyl)phenol, which illustrates the different chemical shifts for various carbon atoms in a substituted phenol. open.ac.uk

| Carbon Atom | Chemical Shift (ppm) |

| Ar-CH₃ (at position 2) | 12.00 |

| Ar-CH₃ (at position 3) | 16.05 |

| 4-CH₂ in lactam | 17.85 |

| Ar-CH₃ (at position 5) | 20.21 |

| 3-CH₂ in lactam | 31.22 |

| NCH₂-Ar | 40.79 |

| 5-CH₂ in lactam | 45.78 |

| 6-C in phenyl ring | 114.76 |

| 2-C in phenyl ring | 120.92 |

| 4-C in phenyl ring | 123.62 |

| 5-C in phenyl ring | 135.76 |

| 3-C in phenyl ring | 138.08 |

| 1-C in phenyl ring | 153.57 |

| C=O | 174.69 |

This table presents data for 2,3,5-trimethyl-6-(pyrrolidin-1-ylmethyl)phenol to illustrate typical chemical shifts in a substituted phenol. open.ac.uk

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are essential for identifying the functional groups present in this compound by analyzing the molecule's vibrational modes. nih.govupi.edu

FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum provides a "fingerprint" of the molecule. upi.edu For this compound, characteristic absorption bands would include:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. researchgate.netsmbb.mx

Sharp peaks around 2850-2960 cm⁻¹ due to the C-H stretching vibrations of the aliphatic octyl and cyclohexyl groups. researchgate.net

Aromatic C=C stretching vibrations typically appear in the 1500-1600 cm⁻¹ region. smbb.mx

The C-O stretching vibration of the phenol group is usually observed around 1200-1260 cm⁻¹. open.ac.uk

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. uliege.be While both techniques probe vibrational transitions, the selection rules differ, meaning that some vibrations that are weak in FTIR may be strong in Raman, and vice versa. For phenolic compounds, Raman spectroscopy can provide valuable information about the aromatic ring and the alkyl chain. uliege.be For instance, the symmetric breathing vibration of the aromatic ring is often a strong and characteristic band in the Raman spectrum. The intensities of Raman signals around 1600-1699 cm⁻¹, 1300-1400 cm⁻¹, and below 200 cm⁻¹ have been shown to be effective in differentiating various families of phenolic compounds. uliege.be

The following table summarizes the expected vibrational frequencies for key functional groups in this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching | 3200-3600 (broad) |

| Aliphatic C-H | Stretching | 2850-2960 |

| Aromatic C=C | Stretching | 1500-1600 |

| Phenolic C-O | Stretching | 1200-1260 |

This table provides a general overview of the expected vibrational frequencies for the functional groups in this compound based on typical values for phenolic and aliphatic compounds. open.ac.ukresearchgate.netsmbb.mxresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. gdckulgam.edu.in When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. gdckulgam.edu.in

For this compound, the primary chromophore is the phenol ring. The presence of conjugated π-systems in the aromatic ring leads to characteristic absorption bands in the UV region. Phenol itself typically shows two absorption bands in the UV region, one around 210 nm and a second, less intense band around 270 nm. researchgate.net The substitution of the alkyl group on the phenol ring can cause a slight shift in the position and intensity of these absorption maxima (a bathochromic or red shift). gdckulgam.edu.in

The n → π* transition, involving the non-bonding electrons on the oxygen atom, is also possible but is generally weaker than the π → π* transitions of the aromatic ring. libretexts.org UV-Vis spectroscopy is particularly useful for quantitative analysis due to the relationship between absorbance and concentration as described by the Beer-Lambert Law.

The following table shows the typical UV absorption maxima for phenol.

| Transition | Approximate λmax (nm) |

| π → π | ~210 |

| π → π | ~270 |

This table shows the characteristic UV absorption maxima for the parent compound, phenol. The presence of the 4-octylcyclohexyl substituent may cause a slight shift in these values. researchgate.net

High-Sensitivity Mass Spectrometry for Molecular Identification and Trace Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for molecular weight determination, elemental composition analysis, and structural elucidation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile compounds like phenols. acs.orgkoreascience.kr In ESI-MS, a solution of the analyte is sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For this compound, ESI would typically produce a deprotonated molecule, [M-H]⁻, in negative ion mode, or adduct ions such as [M+Na]⁺ or [M+NH₄]⁺ in positive ion mode. koreascience.krpragolab.cz ESI is often coupled with liquid chromatography (LC) for the separation of complex mixtures prior to mass analysis (LC-ESI-MS). acs.orgresearchgate.net Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing further structural information. researchgate.net The fragmentation pattern can help to identify the different components of the molecule, such as the loss of the octyl chain. While direct analysis of alkylphenols by LC-MS/MS is possible, derivatization can increase sensitivity by up to 1000 times. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. matec-conferences.org Since phenols have an active hydrogen on the hydroxyl group, they are often derivatized before GC analysis to increase their volatility and improve their chromatographic behavior. uib.no

Common derivatization techniques for alkylphenols include silylation, which replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group, or acylation, such as pentafluorobenzoyl derivatization. uib.noresearchgate.net The resulting derivatives are more volatile and less polar, making them suitable for GC separation. researchgate.net

In GC-MS, the sample is injected into a gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. matec-conferences.org The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). EI is a hard ionization technique that can cause extensive fragmentation of the molecule. The resulting mass spectrum is a unique fingerprint that can be used for identification by comparison with spectral libraries. nih.gov Selected Ion Monitoring (SIM) can be used to increase the sensitivity and selectivity of the analysis for target compounds. matec-conferences.orgnih.gov

The following table summarizes the key features of ESI-MS and GC-MS for the analysis of this compound.

| Technique | Ionization Method | Typical Ions Formed | Sample State | Derivatization | Key Advantages |

| ESI-MS | Soft (Electrospray) | [M-H]⁻, [M+Na]⁺, [M+NH₄]⁺ | Liquid | Often not required, but can enhance sensitivity | Suitable for polar and thermally labile compounds; provides molecular weight information. acs.orgkoreascience.krnih.gov |

| GC-MS | Hard (Electron Ionization) | Molecular ion (M⁺) and fragment ions | Gas | Often required (e.g., silylation, acylation) | High separation efficiency; provides structural information through fragmentation patterns; extensive spectral libraries available. matec-conferences.orguib.noresearchgate.net |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Non-Volatile Species

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a cornerstone technique for the analysis of non-volatile and semi-volatile compounds like this compound. hplcvials.com This compound's higher molecular weight and polarity make it less suitable for direct analysis by gas chromatography-mass spectrometry (GC-MS) without chemical modification (derivatization). hplcvials.com HPLC-MS, particularly in a tandem mass spectrometry configuration (MS/MS), provides the requisite sensitivity and selectivity for detecting and quantifying phenolic compounds in various samples. nih.govebi.bio

The process involves separating the analyte from the sample matrix using HPLC, followed by ionization and detection by the mass spectrometer. For phenolic compounds, negative ion mode atmospheric pressure ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are often employed. nih.gov The selection of a triple quadrupole (QqQ) mass spectrometer allows for operation in Multiple Reaction Monitoring (MRM) mode, which is extremely sensitive and minimizes interferences from the sample matrix. ebi.biojasco-global.com In this mode, a specific precursor ion for this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This high specificity has been successfully used to confirm the presence of related compounds like 4-octylphenol (B30498) and 4-nonylphenol (B119669) in environmental water samples. analis.com.my

Method development for quantitative analysis would involve creating calibration curves from standard solutions. For instance, in the analysis of other phenols, linear calibration plots have been achieved at concentrations ranging from 4 µg/L to 80 µg/L. jasco-global.com

Table 1: HPLC-MS/MS Parameters for Analysis of Phenolic Compounds (Illustrative Example) This table illustrates typical parameters used for the analysis of related phenolic compounds, which would be adapted for this compound.

| Parameter | Setting | Rationale/Benefit |

| HPLC System | Agilent 1290 Infinity Series or similar | Provides robust and reproducible separations. mdpi.com |

| Mass Spectrometer | Triple Quadrupole (e.g., Agilent G6420A) | Enables sensitive and selective MRM transitions. jasco-global.commdpi.com |

| Ionization Source | Electrospray Ionization (ESI) with Jet Stream Technology | Suitable for polar compounds like phenols; enhances ion generation. analis.com.my |

| Ionization Mode | Negative | Phenolic protons are easily abstracted, leading to strong [M-H]⁻ signals. nih.gov |

| Precursor Ion (Q1) | m/z 287.2 (for [M-H]⁻) | Specific mass of the deprotonated this compound molecule. |

| Product Ion (Q3) | To be determined by fragmentation experiments | A characteristic fragment ion that ensures high specificity. mdpi.com |

| Collision Energy | Optimized for maximum product ion intensity | Ensures efficient fragmentation of the precursor ion. mdpi.com |

Advanced Mass Spectrometry Techniques (e.g., HRMS, DART-MS, DESI-MS, MALDI-TOF-MS)

Beyond standard HPLC-MS, several advanced mass spectrometry techniques offer unique capabilities for the analysis of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), provide highly accurate mass measurements, typically to four decimal places. researchgate.net This capability allows for the unambiguous determination of the elemental composition of this compound (C₂₀H₃₂O, MW 288.48) and its metabolites or degradation products, differentiating them from other isobaric interferences in complex samples. researchgate.netpnnl.gov The high resolving power of HRMS enhances selectivity, which is particularly useful when analyzing complex matrices where traditional quadrupole instruments might struggle. lcms.cz Furthermore, HRMS can acquire full-scan data, enabling retrospective analysis for previously unidentified compounds without needing to re-run the sample. ebi.bio

Direct Analysis in Real Time Mass Spectrometry (DART-MS): DART is an ambient ionization technique that allows for the rapid analysis of solids, liquids, and gases in their native state with minimal or no sample preparation. bruker.com It utilizes a stream of heated, excited-state gas (typically helium or nitrogen) to desorb and ionize analytes from a surface. bruker.comrsc.org This makes DART-MS an excellent tool for the high-throughput screening of this compound in various materials, such as polymers or consumer products, to check for its presence or for quality control purposes. bruker.com The analysis can often be completed in seconds. nih.gov

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS): DESI is another ambient ionization method that uses a charged solvent spray to desorb and ionize analytes from a surface. wikipedia.orgnih.gov Like DART, it requires little to no sample preparation and operates under atmospheric conditions. nih.gov A key application of DESI is mass spectrometry imaging (MSI), which can visualize the spatial distribution of specific molecules across a surface. frontiersin.org This could be used to map the location of this compound on a material surface or within a thin tissue section, providing valuable information in material science or environmental exposure studies. frontiersin.orgnih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): MALDI-TOF is a soft ionization technique primarily known for the analysis of large biomolecules like proteins and peptides. nih.govmedicaljournals.se The sample is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the spot, causing desorption and ionization of the analyte, which is then detected by a TOF analyzer. medicaljournals.semdpi.com While its main application is for high-mass molecules, MALDI-TOF can also be used to analyze smaller organic molecules, including polymers and additives, provided a suitable matrix is chosen. medicaljournals.se It could be applied to characterize polymeric materials containing this compound or to analyze its presence in biological samples where it might interact with proteins. nih.gov

Advanced Chromatographic Separation Techniques

To handle complex mixtures and resolve isomeric forms, advanced chromatographic techniques are essential.

Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant evolution from conventional HPLC. By utilizing columns packed with sub-2 µm particles, UHPLC systems operate at higher pressures to achieve dramatic increases in resolution, sensitivity, and speed of analysis. mdpi.com For a compound like this compound, switching from HPLC to UHPLC would result in sharper, narrower peaks, allowing for better separation from closely eluting impurities and a lower limit of detection. mdpi.com The run times are significantly shorter, often by a factor of up to 10, which increases sample throughput and reduces solvent consumption. mdpi.com UHPLC is frequently coupled with mass spectrometry (UHPLC-MS), combining its superior separation power with the sensitive and selective detection of MS, making it a powerful tool for metabolomics and the analysis of phenolic compounds in complex natural matrices. nih.govnih.govfrontiersin.org

Table 2: Comparison of Typical HPLC and UHPLC Performance for Phenolic Analysis

| Parameter | Conventional HPLC | UHPLC | Advantage of UHPLC |

| Particle Size | 3.5 - 5 µm | < 2 µm | Higher efficiency and resolution. mdpi.com |

| Column Length | 150 - 250 mm | 50 - 150 mm | Faster analysis times. |

| Analysis Time | 15 - 30 min | 1 - 10 min | Increased sample throughput. mdpi.com |

| Peak Capacity | Moderate | High | Better separation of complex mixtures. mdpi.com |

| System Pressure | 200 - 400 bar | 600 - 1200 bar | Drives efficiency with small particles. |

| Solvent Consumption | Higher | Lower | Reduced operational costs and waste. mdpi.com |

Multidimensional Chromatography for Complex Mixture Analysis

When analyzing highly complex samples, such as environmental extracts or biological fluids, even high-resolution UHPLC may be insufficient to separate all components. Multidimensional chromatography, particularly comprehensive two-dimensional liquid chromatography (LCxLC), offers a solution by providing a massive increase in peak capacity. nist.govku.dk

In an LCxLC system, two columns with different (orthogonal) separation mechanisms are coupled. nist.gov For example, a non-polar reversed-phase (C18) column could be used in the first dimension, followed by a polar HILIC or phenyl-hexyl column in the second dimension. All fractions from the first column are systematically transferred to the second, fast-separating column. ku.dk This allows for the separation of components that co-elute in the first dimension. nist.gov Such a technique would be invaluable for isolating and quantifying this compound in challenging matrices where it is present at trace levels alongside numerous other compounds. nih.gov

Chiral Chromatography for Enantiomeric Separation

The structure of this compound contains stereocenters. The cyclohexane (B81311) ring has substituents at positions 1 and 4, leading to the possibility of cis and trans diastereomers. The separation of these stereoisomers is crucial as they can exhibit different physical, chemical, and biological properties. rotachrom.comelementlabsolutions.com

Chiral chromatography is the definitive method for separating stereoisomers. rotachrom.com This technique utilizes a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the individual isomers, leading to different retention times. elementlabsolutions.com For a compound like this compound, several types of CSPs could be effective:

Polysaccharide-based CSPs: Columns with cellulose (B213188) or amylose (B160209) derivatives are widely used and are effective for a broad range of compounds. csfarmacie.cz They are versatile and can be used in normal-phase, reversed-phase, and supercritical fluid chromatography (SFC) modes. elementlabsolutions.com

Cyclodextrin-based CSPs: These CSPs, often based on beta-cyclodextrin, are particularly effective for separating molecules that can fit into their chiral cavity, such as those containing aromatic rings. csfarmacie.czmerckmillipore.com They are well-suited for reversed-phase mobile phases, making them highly compatible with mass spectrometry detection (LC-MS). lcms.cz

Macrocyclic Glycopeptide CSPs: These phases (e.g., teicoplanin-based) also operate well in reversed-phase mode and are amenable to LC-MS analysis, offering another powerful option for separating chiral phenols and their derivatives. csfarmacie.czlcms.cz

Developing a chiral separation method would be essential for studying the properties of the individual cis and trans isomers of this compound and for ensuring the stereoisomeric purity of a synthesized product.

Environmental Dynamics and Transformation Mechanisms of 4 4 Octylcyclohexyl Phenol

Photochemical and Phototransformation Pathways of Phenolic Compounds in Aqueous Environments

Sunlight plays a critical role in the transformation of phenolic compounds, including 4-(4-octylcyclohexyl)phenol, in aquatic systems. These transformations can occur through direct absorption of light or via indirect processes mediated by other light-absorbing substances.

Direct photolysis involves the absorption of ultraviolet (UV) radiation by the phenolic compound itself, leading to its decomposition. For many organic compounds, this is a potential pathway for transformation when they are present in the presence of UV irradiation. scialert.net The rate of direct photolysis is influenced by factors such as the initial concentration of the compound and the pH of the water. scialert.net For instance, studies on phenol (B47542) have shown that the time required for complete degradation increases with higher initial concentrations. scialert.net Furthermore, the degradation rate of phenol is favored by lower pH values, with photolysis being faster under acidic conditions compared to alkaline conditions. scialert.net

In the case of 4-tert-octylphenol (B29142), a compound structurally related to this compound, direct photolysis upon irradiation at 253.7 nm has been studied. The quantum yield, a measure of the efficiency of the photochemical process, was determined to be 0.058 in aerated aqueous solution. rsc.org The mechanism is suggested to involve the photoejection of an electron from the molecule's singlet excited state, resulting in the formation of a 4-tert-octylphenoxyl radical. rsc.org One of the identified degradation products is 4-tert-octylcatechol. rsc.org

Table 1: Factors Influencing Direct Photolysis of Phenolic Compounds

| Factor | Influence on Degradation Rate | Reference |

|---|---|---|

| Initial Concentration | Higher concentration leads to a slower degradation rate. | scialert.net |

| pH | Acidic conditions (lower pH) favor faster degradation compared to alkaline conditions. | scialert.net |

| Oxygen Concentration | The rate of photoreaction for 4-tert-octylphenol increases with increasing oxygen concentration. | rsc.org |

Indirect photolysis, or photosensitized reactions, occur when other substances in the water, known as photosensitizers, absorb light and produce reactive species that then degrade the target compound. rsc.org Common photosensitizers in natural waters include dissolved organic matter (DOM), nitrate (B79036), and nitrite. rsc.orgucpress.edu

DOM, particularly its fulvic acid fraction, can act as a photosensitizer, contributing to the degradation of phenolic compounds. ucpress.edu The interaction between DOM and the pollutant can be complex, involving light screening, radical quenching, and the generation of reactive oxygen species (ROS) like singlet oxygen (¹O₂), hydroxyl radicals (·OH), and triplet excited state DOM (³DOM*). rsc.orgucpress.edudtic.mil For example, the photodegradation of the disinfectant triclocarban (B27905) was found to be enhanced by the fulvic acid fraction of DOM, which acts as a photosensitizer. ucpress.edu

Nitrite (NO₂⁻), often present in wastewater effluents, can also sensitize the photolysis of phenolic compounds during UV disinfection processes. rsc.org This process involves the generation of reactive species such as hydroxyl radicals (HO·) and nitrogen dioxide radicals (NO₂·), which then react with the phenolic compounds. rsc.org This can lead to the formation of various intermediate products, including hydroxylated, nitrated, and nitrosated derivatives. rsc.org

Oxidative Degradation Mechanisms in Environmental Matrices

Oxidation is a major pathway for the degradation of phenolic compounds in the environment. This can be driven by highly reactive species like hydroxyl radicals or facilitated by catalysts.

Hydroxyl radicals (·OH) are powerful, non-selective oxidants that play a central role in the degradation of many organic pollutants, including phenols. pnas.orgacs.org These radicals can be generated in water treatment processes, such as UV/H₂O₂ systems, or through natural photochemical reactions. pnas.org

The reaction of ·OH with phenol typically initiates via the addition of the radical to the aromatic ring, primarily at the ortho and para positions relative to the hydroxyl group. acs.orgnih.govresearchgate.net This initial step forms hydroxylated intermediates. pnas.org Subsequent reactions lead to ring cleavage and the formation of smaller organic acids like maleic acid, formic acid, and oxalic acid. pnas.org Key identified intermediate products in the ·OH-mediated oxidation of phenol include hydroquinone, benzoquinone, and catechol. pnas.orgacs.org While this process removes the parent phenol, it can sometimes produce toxic transformation products, such as α,β-unsaturated dialdehydes. pnas.org

The rate of reaction between ·OH and phenolic compounds is generally very high. For the related compound 4-tert-octylphenol, the second-order rate constant for its reaction with hydroxyl radicals was determined to be (6.4 ± 0.5) × 10⁹ M⁻¹ s⁻¹. rsc.org

Table 2: Key Intermediates in the ·OH-Mediated Oxidation of Phenol

| Intermediate Product | Formation Pathway | Reference |

|---|---|---|

| Catechol | Hydroxylation of the aromatic ring. | pnas.orgacs.org |

| Hydroquinone | Hydroxylation of the aromatic ring. | pnas.org |

| p-Benzoquinone | Oxidation of hydroquinone. | acs.org |

| 2-Butene-1,4-dial | Ring cleavage product. | pnas.org |

The degradation of alkylphenols can be significantly enhanced by the use of catalysts, particularly in photocatalytic processes. These processes utilize semiconductor nanoparticles that, when irradiated with light, generate electron-hole pairs, leading to the formation of reactive oxygen species that degrade pollutants.

One study investigated the photocatalytic degradation of a series of linear 4-n-alkylphenols using bismuth vanadate (B1173111) (BiVO₄) as a visible-light-driven photocatalyst. bohrium.com The results showed that the degradation rates increased with the length of the alkyl chain; the half-life for 4-n-nonylphenol was 18 minutes, which is approximately eight times shorter than that of phenol. bohrium.com For longer-chain alkylphenols like 4-n-octylphenol, the degradation followed zero-order kinetics, which was attributed to their stronger adsorption onto the BiVO₄ surface due to their hydrophobic nature. bohrium.com The degradation products included 4-alkylcatechols and chiral cis,cis-4-alkyl-6-oxo-2,4-hexadienoic acids. bohrium.com

Titanium dioxide (TiO₂) is another widely studied photocatalyst for the degradation of alkylphenols. unito.itmdpi.com The photocatalytic treatment of soil washing extracts containing various alkylphenols was found to be effective, with complete pollutant abatement achieved within 2-5 hours in the presence of TiO₂ and simulated solar light. unito.it

Other catalytic systems have also been explored. The oxidative degradation of phenols can be achieved using persulfate activated by heat, zero-valent iron (ZVI), or activated carbon (AC). niscpr.res.in A catalytic oxidative domino degradation of alkylphenols using hydrogen peroxide as the oxidant and a diselenide catalyst has also been reported, converting them into muconolactones. tandfonline.com

Biotransformation and Biodegradation Processes for Alkylphenols

Microbial activity is a key factor in the ultimate fate of alkylphenols in the environment. Biodegradation can lead to the partial or complete mineralization of these compounds.

The biodegradability of alkylphenols is strongly influenced by the structure of the alkyl chain. researchgate.net For instance, the presence of a quaternary α-carbon in the alkyl chain is a structural feature that can affect the degradation pathways. researchgate.net Studies have shown that while some alkylphenols are readily biodegradable, others can be more persistent.

Under anaerobic conditions, the degradation of 4-alkylphenols has been observed in paddy soil supplemented with nitrate as an electron acceptor. nih.gov This process was found to occur via the oxidation of the alpha carbon in the alkyl chain for compounds like 4-n-propylphenol and 4-n-butylphenol. nih.gov However, the same microcosm did not degrade 4-t-butylphenol, 4-t-octylphenol, or 4-n-octylphenol, suggesting their recalcitrance under these specific conditions. nih.gov Similarly, ortho-substituted alkylphenols were not biodegraded under methanogenic, sulfate-, or nitrate-reducing conditions in another study. nih.gov

In aerobic environments, such as wastewater treatment plants, alkylphenol ethoxylates are known to break down into intermediates like alkylphenols. researchgate.netoup.com The ultimate aerobic biodegradation of compounds like octylphenol (B599344) has been examined using acclimated wastewater sludge. oup.com In stream environments, both biodegradation and sorption to biofilms and sediments are important attenuation processes for alkylphenols. acs.org Mineralization of 4-n-nonylphenol has been observed in both biofilm and sediment matrices, although sorption processes can occur on a faster timescale, potentially leading to accumulation. acs.org

Table 3: Summary of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₂₀H₃₂O |

| 4-tert-Octylphenol | C₁₄H₂₂O |

| 4-n-Octylphenol | C₁₄H₂₂O |

| 4-n-Nonylphenol | C₁₅H₂₄O |

| 4-n-Propylphenol | C₉H₁₂O |

| 4-n-Butylphenol | C₁₀H₁₄O |

| 4-t-Butylphenol | C₁₀H₁₄O |

| Phenol | C₆H₆O |

| Catechol | C₆H₆O₂ |

| Hydroquinone | C₆H₆O₂ |

| p-Benzoquinone | C₆H₄O₂ |

| 2-Butene-1,4-dial | C₄H₄O₂ |

| 4-tert-Octylcatechol | C₁₄H₂₂O₂ |

| 4-Alkylcatechols | Variable |

| cis,cis-4-Alkyl-6-oxo-2,4-hexadienoic acids | Variable |

| Maleic acid | C₄H₄O₄ |

| Formic acid | CH₂O₂ |

| Oxalic acid | C₂H₂O₄ |

| Triclocarban | C₁₃H₉Cl₃N₂O |

| Hydrogen Peroxide | H₂O₂ |

| Bismuth Vanadate | BiVO₄ |

| Titanium Dioxide | TiO₂ |

Formation and Environmental Fate of Transformation Products

The environmental transformation of this compound, a complex alkylphenol, is presumed to follow pathways similar to other long-chain alkylphenols, such as 4-tert-octylphenol and nonylphenols. These pathways primarily involve biodegradation and photodegradation, leading to a variety of transformation products whose subsequent fate in the environment is of significant concern. While specific research on this compound is limited, the extensive studies on related compounds provide a strong basis for understanding its likely environmental behavior.

In general, the degradation of alkylphenols can result in metabolites that are more persistent, and sometimes more toxic, than the original compound. service.gov.uknih.gov These products are of environmental relevance due to their potential for bioaccumulation and endocrine-disrupting effects. nih.govsigmaaldrich.com

Biodegradation Pathways

Microbial activity is a primary driver for the transformation of phenolic compounds in soil and aquatic environments. For long-chain alkylphenols, biodegradation can proceed through several mechanisms, principally involving the alteration of the alkyl chain or the aromatic ring.

Alkyl Chain Oxidation: One of the main initial steps in the biodegradation of alkylphenols is the oxidation of the alkyl side chain. nih.gov This process can lead to the formation of various hydroxylated and carboxylated intermediates. For instance, studies on 4-tert-octylphenol have identified metabolites resulting from the oxidation of the octyl group. nih.gov This suggests that this compound would likely undergo similar oxidation on its octyl chain.

Aromatic Ring Hydroxylation: Another significant pathway is the hydroxylation of the phenolic ring, a common microbial strategy for degrading aromatic compounds. nih.govpjoes.com This reaction typically introduces a second hydroxyl group onto the benzene (B151609) ring, forming catechol-like structures. pjoes.com These catechols are key intermediates that can subsequently undergo ring cleavage, breaking down the aromatic structure into smaller, more readily biodegradable aliphatic acids.

The table below summarizes identified transformation products from the biodegradation of 4-tert-octylphenol, which can be considered analogous to the potential products from this compound.

Table 1: Potential Biodegradation Products of this compound Based on Analogous Compounds

| Parent Compound | Transformation Pathway | Key Transformation Products | Reference |

|---|---|---|---|

| 4-tert-Octylphenol | Alkyl Chain Oxidation | 8-hydroxy-4-tert-octylphenol, 4-tert-octylphenoxy acetic acid | nih.govaku.edu.tr |

| 4-tert-Octylphenol | Aromatic Ring Hydroxylation | 4-tert-octylcatechol | nih.govaku.edu.tr |

| Alkylphenol Ethoxylates | De-ethoxylation | Short-chain alkylphenol ethoxylates (e.g., OPEO3), Alkylphenols (e.g., Octylphenol) | researchgate.netnih.govoup.com |

Fate of Transformation Products

The environmental fate of the transformation products of this compound is varied. Some intermediates may be transient, rapidly undergoing further degradation, while others can be more persistent.

Mineralization: Under favorable aerobic conditions, microbial consortia can achieve complete degradation, or mineralization, of phenolic compounds and their intermediates to carbon dioxide and water. aku.edu.tr This represents the ultimate removal of the contaminant from the environment.

Formation of Persistent Products: In some cases, the transformation process can lead to the formation of metabolites that are more resistant to further degradation than the parent compound. service.gov.uk For example, the alkylphenol products from the degradation of alkylphenol ethoxylates are known to be more persistent. sigmaaldrich.com These persistent products can accumulate in sediments and biota. oup.com

Bioaccumulation: Due to their lipophilic nature, this compound and its less polar transformation products have the potential to bioaccumulate in aquatic organisms. oup.com The octanol-water partition coefficient (log Kow) is a key indicator of this potential, and values for similar long-chain alkylphenols suggest a moderate to high potential for bioaccumulation. oup.comservice.gov.uk

The general pathways for the microbial breakdown of the phenolic ring structure are well-established and are presented in the table below.

Table 2: General Microbial Degradation Pathways for Phenolic Ring Cleavage

| Pathway | Initial Step | Key Intermediate | Subsequent Products | Reference |

|---|---|---|---|---|

| Ortho-cleavage | Hydroxylation to Catechol | cis,cis-Muconic acid | Succinyl-CoA and Acetyl-CoA (enter Krebs cycle) | pjoes.com |

| Meta-cleavage | Hydroxylation to Catechol | 2-Hydroxymuconic semialdehyde | Pyruvate and Acetaldehyde (enter central metabolism) | pjoes.com |

Structure Property Relationships and Applications in Advanced Materials Science for 4 4 Octylcyclohexyl Phenol

Investigations into Mesogenic Properties and Liquid Crystalline Behavior

The ability of a molecule to exhibit liquid crystalline phases, known as mesomorphism, is intrinsically linked to its molecular shape and intermolecular interactions. 4-(4-Octylcyclohexyl)phenol is a classic example of a calamitic (rod-shaped) mesogen, whose behavior is governed by the interplay of its distinct structural components.

Correlation of Molecular Architecture with Mesophase Formation in Phenol (B47542) Derivatives

The formation of liquid crystal phases in phenol derivatives is highly dependent on their molecular architecture. A typical mesogenic molecule requires a combination of a rigid core and flexible terminal groups. In this compound, the phenyl and cyclohexyl groups form a semi-rigid core that provides the necessary structural anisotropy, a key requirement for the formation of ordered, yet fluid, mesophases. The phenol group, being polar, contributes to the intermolecular attractions that help stabilize these ordered phases.

Influence of Alkyl Chain Length and Cyclohexyl Moiety on Liquid Crystallinity

The specific contributions of the octyl chain and the cyclohexyl ring are critical to the liquid crystalline properties of this compound.

The cyclohexyl moiety serves several functions. It adds to the rigidity of the molecular core while being a saturated, non-planar ring. Compared to a purely aromatic (biphenyl) core, the cyclohexyl group can lead to lower viscosity and improved chemical and photochemical stability, which is highly desirable for applications in display technologies. The presence of the cyclohexyl ring creates an optimal balance between structural rigidity and conformational flexibility, which is particularly effective for the formation of the nematic phase.

The alkyl chain length significantly influences the type and stability of the mesophases. mdpi.com The flexible octyl chain adds fluidity to the system and fills space, which affects the molecular packing. Studies on various homologous series of liquid crystals have demonstrated that as the length of the alkyl chain increases, a compound may exhibit a greater number of distinct mesophases. mdpi.com Longer chains tend to favor the formation of more ordered smectic phases over nematic phases due to increased van der Waals interactions between adjacent molecules. Furthermore, the clearing point (the temperature at which the material transitions from a liquid crystal phase to an isotropic liquid) is also heavily dependent on the alkyl chain length. mdpi.com

| Structural Component | Role in Liquid Crystallinity |

| Phenol Group | Provides a polar head for directional intermolecular interactions (hydrogen bonding). |

| Cyclohexyl Moiety | Enhances core rigidity, improves chemical stability, and reduces viscosity compared to fully aromatic cores. |

| Octyl Chain | Acts as a flexible tail, influences the type of mesophase (nematic vs. smectic), and affects the temperature range of the liquid crystal phase. mdpi.com |

Supramolecular Organization in Hydrogen-Bonded Liquid Crystals

The phenol group in this compound is a potent hydrogen-bond donor. This capability allows it to form non-covalent bonds with suitable hydrogen-bond acceptor molecules, leading to the creation of supramolecular liquid crystals. u-tokyo.ac.jpnih.gov This approach is a versatile method for designing new materials, as it allows for the self-assembly of two or more different components into a single, ordered structure. u-tokyo.ac.jp

Role of Molecular Structure in Functional Material Design

The unique structural characteristics of this compound make it an excellent building block for sophisticated functional materials, such as liquid crystal elastomers and materials with tailored optical properties.

Integration into Liquid Crystal Elastomers (LCEs) and Thermosets

Liquid Crystal Elastomers (LCEs) are a class of smart materials that combine the orientational properties of liquid crystals with the elastic nature of rubbery polymers. ijs.simdpi.com These materials can exhibit large, reversible shape changes in response to external stimuli like heat or light. encyclopedia.pub

The mesogenic unit, this compound, can be chemically integrated into a polymer network to create an LCE. This is typically achieved by modifying the phenol's hydroxyl group to make it reactive with a polymer backbone, such as a polysiloxane. mdpi.com The mesogenic side chains then self-organize within the flexible polymer network, imparting their anisotropic order to the entire material. ijs.si Upon heating through the clearing temperature, the aligned mesogens become disordered, causing a macroscopic contraction of the elastomer in the direction of initial alignment. encyclopedia.pub This thermo-mechanical response is the basis for their use as artificial muscles and actuators. mdpi.com

Furthermore, mesogens like this compound can be incorporated into thermosetting polymers, such as polyurethanes, to create PU-LCEs. nih.gov These materials merge the responsive nature of LCEs with the robust mechanical properties and processability of polyurethanes, opening avenues for durable and re-programmable soft robotic components and sensors. nih.gov

Exploration of Optical and Photophysical Properties in Materials

The optical properties of materials derived from this compound are directly related to its molecular structure. The incorporation of cyclohexyl groups into liquid crystals is known to enhance their photochemical stability and lead to faster electro-optical response times, which is beneficial for display applications.

While this compound itself is not strongly chromophoric in the visible spectrum, it can be a crucial part of a larger system designed for specific optical functions. The phenol group can act as an electron donor in a "push-pull" molecular architecture, where it is connected via a conjugated bridge to an electron-acceptor group. semanticscholar.org Such molecules can exhibit significant nonlinear optical (NLO) properties or be designed as fluorescent dyes. The specific arrangement and packing of these molecules in the solid state or liquid crystal phase will heavily influence the material's ultimate photophysical properties, such as its absorption and emission spectra. nih.gov The structure of the alkyl and cyclohexyl groups helps to control this packing, thereby tuning the material's optical response for applications in sensors, organic light-emitting diodes (OLEDs), or other photonic devices. semanticscholar.orgnih.gov

Advanced Applications in Materials Science

The unique molecular architecture of this compound, which combines a rigid cyclohexyl ring, a flexible octyl chain, and a polar phenol group, makes it a valuable component in the synthesis of advanced materials. This structure imparts a balance of properties that are highly sought after in various fields of materials science, from liquid crystal displays to responsive "smart" systems and specialized surfactant applications.

Potential in Display Technologies and Optoelectronic Devices

The anisotropic nature and self-assembling properties of molecules derived from this compound are central to their application in display technologies, particularly in Liquid Crystal Displays (LCDs). The control over the orientation of liquid crystal (LC) molecules by electric fields is the fundamental principle behind LCDs. alternator.science The specific structure of this compound makes it an important precursor for synthesizing liquid crystal molecules with desirable characteristics.

Research has shown that polystyrene derivatives modified with various 4-(trans-4-alkylcyclohexyl)phenols can be used to create alignment layers for liquid crystal molecules. mdpi.com These polymer films, which exhibit a part of the LC molecular structure on their surface, can induce a stable and uniform vertical orientation of the LC molecules within a display cell. mdpi.com The length of the alkyl chain, such as the octyl group in this compound, influences the surface properties and the resulting alignment of the liquid crystals. mdpi.com This controlled alignment is critical for achieving high contrast ratios, fast switching times, and wide viewing angles in modern displays.

In the broader field of optoelectronics, materials derived from this compound contribute to the development of devices that control light. pku.edu.cnspie.org The ability to synthesize mesogenic compounds, such as derivatives of 4-(4-octylcyclohexyl)benzoate, allows for the creation of materials with specific electro-optical properties. These materials are integral to devices like spatial light modulators, optical switches, and tunable filters, where precise control over the phase, polarization, or intensity of light is required. spie.org The combination of the cyclohexyl ring and the phenyl group provides thermal stability and a high birefringence, which are advantageous for these applications.

Table 1: Properties of this compound Relevant to Optoelectronics

| Property | Value/Description | Significance in Optoelectronics |

| Molecular Formula | C₂₀H₃₂O | Provides the basic building block for larger liquid crystal molecules. |

| Molecular Weight | 288.5 g/mol | Influences viscosity and response times in liquid crystal mixtures. |

| Boiling Point (Predicted) | 354.8±21.0°C | Indicates high thermal stability, essential for device longevity and performance under various operating temperatures. |

| Structure | Phenol group linked to an octyl-substituted cyclohexyl ring | The rigid core (cyclohexyl-phenol) promotes liquid crystallinity, while the flexible octyl chain influences the mesophase range and solubility. mdpi.com |

Contribution to Smart Materials and Responsive Systems

"Smart" materials, or responsive systems, are designed to change their properties in response to external stimuli such as temperature, light, or electric fields. nih.gov Liquid crystals and polymers derived from this compound are key components in the creation of such materials. The inherent ability of these molecules to undergo phase transitions is a primary mechanism for their responsive behavior. nih.gov

For instance, polymers incorporating the 4-(4-octylcyclohexyl)phenyl moiety are being explored for use in smart systems. smolecule.com These materials can be designed to respond to temperature changes, making them suitable for applications like thermal sensors or actuators. The transition between different liquid crystalline phases (e.g., nematic to isotropic) at a specific temperature leads to a significant and often reversible change in optical, mechanical, or electrical properties.

Furthermore, the Diels-Alder reaction, a type of cycloaddition, is used to create thermally reversible polymers for self-healing materials. researchgate.net While not directly involving this compound in the cited study, the principle of using specific chemical moieties to impart reversibility is relevant. The structural components of this compound could be integrated into such polymer backbones, where the bulky cyclohexyl and octyl groups can influence the reaction kinetics and the physical properties of the resulting self-healing network.

Table 2: Research Findings on Responsive Systems Incorporating Similar Moieties

| System/Moiety | Stimulus | Observed Response | Potential Application | Reference |

| 4-(trans-4-Alkylcyclohexyl)phenol Derivatives | Electric Field | Controlled molecular orientation | Liquid Crystal Displays | mdpi.com |

| 4-(trans-4-Octylcyclohexyl)phenyl benzoate (B1203000) Derivative | Not specified | Tested in smart systems | Smart Materials | smolecule.com |

| Thermotropic Liquid Crystals | Temperature | Phase transitions, altered drug permeation | Drug Delivery, Sensors | nih.gov |

| Furan-Maleimide Polymers | Heat | Reversible crosslinking (Diels-Alder reaction) | Self-Healing Coatings | researchgate.net |

Interfacial Phenomena and Surfactant Applications in Material Systems

The molecular structure of this compound is inherently amphiphilic, meaning it possesses both a hydrophilic (water-attracting) and a lipophilic (oil-attracting) part. The hydroxyl (-OH) group on the phenol ring is polar and hydrophilic, while the octylcyclohexyl tail is nonpolar and lipophilic. This dual nature dictates its behavior at interfaces between two immiscible phases, such as oil and water or air and water. uobasrah.edu.iq182.160.97uomustansiriyah.edu.iq

Molecules with this structure are known as surfactants. When introduced into a system like an emulsion, they preferentially adsorb at the interface, lowering the interfacial tension and stabilizing the mixture. tiu.edu.iq While research specifically detailing this compound as a surfactant is limited in the provided context, the properties of the closely related 4-n-octylphenol are well-documented. 4-n-octylphenol is used in the manufacture of nonionic surfactants and is recognized for its role as a surfactant and its ability to lower surface tension. atamanchemicals.comnih.gov Given the structural similarities, this compound is expected to exhibit comparable surfactant properties, with the cyclohexyl group potentially adding rigidity and affecting the packing of the molecules at the interface.

In materials science, such surfactants are crucial for:

Emulsion Polymerization: Stabilizing monomer droplets in an aqueous solution, which is a common method for producing synthetic polymers and plastics.

Coatings and Adhesives: Acting as wetting agents to ensure that a coating spreads evenly over a surface by reducing the surface tension. uobasrah.edu.iq

Composite Materials: Promoting the adhesion between different components, such as between an organic polymer matrix and inorganic fillers, by modifying the interface.

The balance between the hydrophilic and lipophilic portions of the molecule, known as the Hydrophilic-Lipophilic Balance (HLB), determines its optimal application. 182.160.97 The specific geometry of the this compound molecule would influence its HLB and, consequently, its effectiveness in stabilizing either water-in-oil or oil-in-water emulsions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.